5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;methyl 2,2,2-trifluoroacetate
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Overview
Description
5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;methyl 2,2,2-trifluoroacetate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound is part of the imidazo[4,5-b]pyridine family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves the construction of the imidazole and pyridine rings. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . The resulting pyridine carboxylate can undergo various transformations to yield carboxylic acids, amides, and amines .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or modulate receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:
- 2-methylimidazo[4,5-b]pyridine
- 1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride
Uniqueness
5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10F3N3O4 |
---|---|
Molecular Weight |
305.21 g/mol |
IUPAC Name |
5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H7N3O2.C3H3F3O2/c1-4-2-5(8(12)13)6-7(11-4)10-3-9-6;1-8-2(7)3(4,5)6/h2-3H,1H3,(H,12,13)(H,9,10,11);1H3 |
InChI Key |
CORQVWLNLCQRCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)N=CN2)C(=O)O.COC(=O)C(F)(F)F |
Origin of Product |
United States |
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